molecular formula C15H19ClO3 B046939 Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate CAS No. 122115-52-0

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Cat. No.: B046939
CAS No.: 122115-52-0
M. Wt: 282.76 g/mol
InChI Key: LOYUVAMHOITAML-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H19ClO3 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organic Synthesis and Catalysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, is noted for its potential applications in organic synthesis and catalysis (Johnson et al., 2006).

  • Antimicrobial Properties : Another compound, Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, exhibits antimicrobial properties, suggesting potential pharmaceutical applications due to its unique structure and stability (Achutha et al., 2017).

  • Intermediate in Rimonabant Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the synthesis of rimonabant, was obtained from p-chloropropiophenone, suggesting a potential route for anti-obesity drug production (Hao Zhi-hui, 2007).

  • Antibacterial and Antifungal Activities : New compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3-yl]-benzoate show potential antibacterial and antifungal activities against various bacteria and fungi (Desai et al., 2007).

  • Synthetic Intermediate for Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate : This novel synthetic intermediate has been developed for the production of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a compound with potential pharmaceutical applications (Kiely, 1991).

  • Antitumor and Antibacterial Activities : The compound 4-(4-chlorophenyl)-3-cyano-2-(-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile demonstrates promising antitumor and antibacterial activities (El‐Sayed et al., 2011).

  • Single Crystal-to-Single Crystal Polymorphism : The structure of 4-chloro-2′,4′,6′-triethylbenzophenone has been redetermined, revealing disorder in one of the ethyl groups, indicating polymorphism (Takahashi, 2011).

  • Improved Synthesis of Ethyl 7-Oxoheptanoate : A study demonstrates an improved method for synthesizing Ethyl 7-oxoheptanoate, a compound with various applications (Ballini et al., 1991).

  • Synthesis of Ethyl 7-Chloro-2-oxoheptylate : This study presents an improved synthesis process for Ethyl 7-Chloro-2-oxoheptylate, an intermediate in cilastatin, with higher yields and reduced side reactions (Chen Xin-zhi, 2006).

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUVAMHOITAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453998
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-52-0
Record name ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-dimethylformamide(1 drop) was added to a tetrahydrofuran solution(40 ml) of pimelic acid monoethyl ester(25.5 g), and thereto oxalyl chloride(18.8 g) was added dropwise. After stirring for 2 hours at room temperature, the reaction mixture was concentrated. The residue was added dropwise to a mixture of chlorobenzene(61.0 g) and aluminum chloride anhydrous (36.1 g) under ice water. After stirring for 3 hours, the reaction mixture was poured into 1N-hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, and dried(MgSO4). The solvent was evaporated to give ethyl 6-(4-chlorobenzoyl)hexanate (37.7 g, 97%) as an oily substance.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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